molecular formula C12H28N4O10S B12734463 neomycin A sulfate CAS No. 35234-28-7

neomycin A sulfate

Cat. No.: B12734463
CAS No.: 35234-28-7
M. Wt: 420.44 g/mol
InChI Key: UPUAISIJDDQCRN-SQAHNGQVSA-N
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Description

Neamine sulfate is an aminoglycoside sulfate salt derived from neamine, a component of neomycin sulfate. It is known for its antibacterial properties and is used in various pharmaceutical applications. Neamine sulfate is primarily obtained from the fermentation of the actinomycete Streptomyces fradiae .

Preparation Methods

Synthetic Routes and Reaction Conditions: Neamine sulfate can be synthesized through the ring opening reactions of cyclic carbonate and sulfate of 1,3,2’,6’-tetraazido-3’,4’-di-O-acetylneamine with diversely substituted amines. This results in the formation of corresponding carbamates or sulfonic acids with good overall yields .

Industrial Production Methods: Industrial production of neamine sulfate involves the fermentation of Streptomyces fradiae. The fermentation broth contains neomycin, which includes neamine as one of its components. The broth is then processed to isolate and purify neamine sulfate .

Chemical Reactions Analysis

Types of Reactions: Neamine sulfate undergoes various chemical reactions, including substitution and ring-opening reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various neamine derivatives, such as carbamates and sulfonic acids, which exhibit antibacterial activity .

Mechanism of Action

Neamine sulfate exerts its antibacterial effects by binding to the 30S ribosomal subunit of susceptible bacteria, disrupting the translational machinery of bacterial protein synthesis. This leads to the inhibition of protein synthesis and ultimately bacterial cell death .

Comparison with Similar Compounds

Uniqueness: Neamine sulfate is unique due to its specific binding affinity to the 30S ribosomal subunit and its ability to disrupt bacterial protein synthesis effectively. Its derivatives also show promise in overcoming bacterial resistance, making it a valuable compound in the development of new antibiotics .

Properties

CAS No.

35234-28-7

Molecular Formula

C12H28N4O10S

Molecular Weight

420.44 g/mol

IUPAC Name

(2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2,3-dihydroxycyclohexyl]oxyoxane-3,4-diol;sulfuric acid

InChI

InChI=1S/C12H26N4O6.H2O4S/c13-2-5-8(18)9(19)6(16)12(21-5)22-11-4(15)1-3(14)7(17)10(11)20;1-5(2,3)4/h3-12,17-20H,1-2,13-16H2;(H2,1,2,3,4)/t3-,4+,5-,6-,7+,8-,9-,10-,11-,12-;/m1./s1

InChI Key

UPUAISIJDDQCRN-SQAHNGQVSA-N

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)N)O)O)N.OS(=O)(=O)O

Canonical SMILES

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)O)O)N.OS(=O)(=O)O

Origin of Product

United States

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